molecular formula C20H36O7 B12552469 Tributyl 2-ethoxypropane-1,2,3-tricarboxylate CAS No. 145441-21-0

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate

Cat. No.: B12552469
CAS No.: 145441-21-0
M. Wt: 388.5 g/mol
InChI Key: XCGUATDSCRFVNO-UHFFFAOYSA-N
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Description

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylate esters It is characterized by the presence of three carboxylate groups attached to a propane backbone, with an ethoxy group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with butanol and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are fed into the reactor, where they come into contact with the catalyst, and the product is continuously removed to drive the reaction to completion. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and the corresponding alcohols.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Propane-1,2,3-tricarboxylic acid and butanol/ethanol.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its use as a tracer in metabolic studies.

    Medicine: Investigated for its potential pharmacological properties and as a component in drug formulations.

    Industry: Utilized as a plasticizer in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl 2-ethoxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Tributyl 2-acetoxypropane-1,2,3-tricarboxylate: Similar structure but with an acetoxy group instead of an ethoxy group.

    Tributyl citrate: Lacks the ethoxy group and has a simpler structure.

    Acetyl tributyl citrate: Contains an acetyl group and is used as a plasticizer.

Uniqueness

Tributyl 2-ethoxypropane-1,2,3-tricarboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This structural feature may enhance its performance as a plasticizer and its interactions in biological systems compared to similar compounds.

Properties

CAS No.

145441-21-0

Molecular Formula

C20H36O7

Molecular Weight

388.5 g/mol

IUPAC Name

tributyl 2-ethoxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C20H36O7/c1-5-9-12-24-17(21)15-20(27-8-4,19(23)26-14-11-7-3)16-18(22)25-13-10-6-2/h5-16H2,1-4H3

InChI Key

XCGUATDSCRFVNO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OCC

Origin of Product

United States

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